3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid
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Overview
Description
Delta-17-Tetranorprostaglandin E1, also known as 7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid, is a metabolite of prostaglandin E1. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Delta-17-Tetranorprostaglandin E1 is involved in various biological processes and has significant implications in medical and scientific research .
Preparation Methods
The preparation of delta-17-Tetranorprostaglandin E1 involves several synthetic routes. One common method includes the use of prostaglandin E1 as a starting material. The synthetic route typically involves multiple steps, including oxidation and reduction reactions, to achieve the desired compound. Industrial production methods often employ advanced techniques such as liquid-liquid extraction and nanoemulsion formulations to enhance the stability and bioavailability of the compound .
Chemical Reactions Analysis
Delta-17-Tetranorprostaglandin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of delta-17-Tetranorprostaglandin E1 can lead to the formation of different hydroxylated derivatives .
Scientific Research Applications
Delta-17-Tetranorprostaglandin E1 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying prostaglandin metabolism. In biology, it plays a role in understanding the physiological effects of prostaglandins on various tissues. In medicine, delta-17-Tetranorprostaglandin E1 is investigated for its potential therapeutic effects, particularly in the treatment of pulmonary arterial hypertension and other vascular diseases. Additionally, it has industrial applications in the formulation of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of delta-17-Tetranorprostaglandin E1 involves its interaction with specific prostaglandin receptors. Upon binding to these receptors, it activates various signaling pathways that lead to vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. The molecular targets include vascular smooth muscle cells and endothelial cells, which play a crucial role in maintaining vascular homeostasis .
Comparison with Similar Compounds
Delta-17-Tetranorprostaglandin E1 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other prostaglandin metabolites such as delta-17-Tetranorprostaglandin F2alpha and delta-17-Tetranorprostaglandin D2. These compounds share similar metabolic pathways but differ in their specific physiological effects and receptor affinities. Delta-17-Tetranorprostaglandin E1 is particularly noted for its potent vasodilatory effects and its role in modulating vascular inflammation .
Properties
CAS No. |
105450-12-2 |
---|---|
Molecular Formula |
C16H24O5 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C16H24O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h3-4,6-7,11-14,17-18H,2,5,8-10H2,1H3,(H,20,21)/b4-3-,7-6+/t11?,12-,13-,14-/m1/s1 |
InChI Key |
JRYMJBMHPBGQQB-FZFLTDLBSA-N |
SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
Isomeric SMILES |
CC/C=C\CC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
Synonyms |
7,11-DHKPA 7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid delta-17-tetranor-PGE1 delta-17-tetranorprostaglandin E1 |
Origin of Product |
United States |
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